苯基氨基甲酸正丁酯

描述

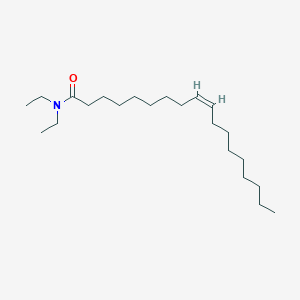

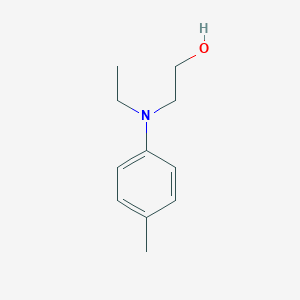

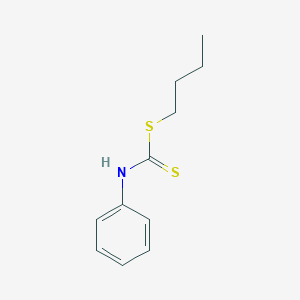

“Butyl phenylcarbamodithioate” is a chemical compound with the molecular formula C13H19NS2 . It is also known as “sec-Butyl ethyl (phenyl)carbamodithioate” and has an average mass of 253.427 Da .

Synthesis Analysis

The synthesis of dithiocarbamates, which includes “Butyl phenylcarbamodithioate”, has been a subject of research due to their potential applications . Dithiocarbamates are formed from the reaction of either a primary or secondary amines with cold carbon (IV) sulfide in basic media . The basic medium can either be a weak base (ammonia solution) or strong bases (sodium hydroxide and potassium hydroxide) .

Molecular Structure Analysis

The molecular structure of “Butyl phenylcarbamodithioate” and its geometric parameters such as bond length and angles can be theoretically calculated utilizing software like Gaussian 09 . These calculations can provide insights into the electrical properties, Mulliken atomic charges, and molecular electrostatic potential surfaces .

科学研究应用

昆虫和小鼠中的代谢: 一项研究调查了 m-叔丁基苯基 N-甲基氨基甲酸酯在小鼠和昆虫中的代谢,发现不同类型的氧化产物的产率存在显着物种差异,表明不同的酶催化叔丁基的 N-去甲基化和氧化 (Douch 和 Smith,1971).

酶的抑制: 苯基氨基甲酸酯中的邻位取代基(如苯基氨基甲酸正丁酯)被发现比乙酰胆碱酯酶、胆固醇酯酶和脂肪酶更能抑制丁酰胆碱酯酶,表明不同的酶抑制剂相互作用 (Lin 等人,2005).

土壤中除草剂的降解: 关于土壤中氨基甲酸硫酯除草剂(包括丁酯)降解的研究表明,有丁酯使用历史的土壤除草剂降解得更快。这表明此类土壤中的微生物适应了丁酯 (Wilson 和 Rodebush,1987).

增强除草剂的生物降解: 在前几年接受过丁酯处理的土壤中,观察到了氨基甲酸硫酯(包括丁酯)的生物降解增强。这表明丁酯适应微生物对其他类似化合物的某种交叉适应 (Skipper 等人,1986).

先前农药使用对除草剂的影响: 先前使用氨基甲酸硫酯除草剂(包括丁酯)会影响这些除草剂在土壤中的降解速率和功效,表明土壤微生物中存在适应性反应 (Rudyanski 等人,1987).

离子熔体中的弗里斯重排: 在离子熔体中苯甲酸苯酯的弗里斯重排研究涉及与苯基氨基甲酸正丁酯结构相关的化合物,有助于理解非常规溶剂中的化学反应 (Harjani 等人,2001).

安全和危害

属性

IUPAC Name |

butyl N-phenylcarbamodithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NS2/c1-2-3-9-14-11(13)12-10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCHFIILRWZTRRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSC(=S)NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70482935 | |

| Record name | Butyl phenylcarbamodithioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70482935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Butyl phenylcarbamodithioate | |

CAS RN |

14549-44-1 | |

| Record name | Butyl phenylcarbamodithioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70482935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(1R,2R)-2-phenylcyclopropyl]ethanone](/img/structure/B77393.png)